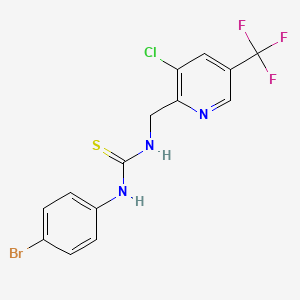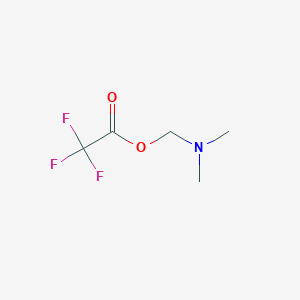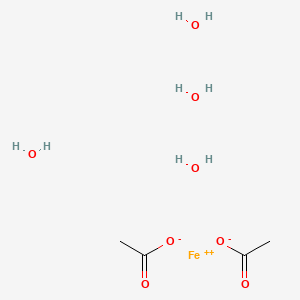
Iron(II)acetatetetrahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Iron(II)acetatetetrahydrate can be synthesized through several methods:
Reaction of Iron Powder with Acetic Acid: Iron powder reacts with acetic acid in an oxygen-free environment to produce iron(II)acetate and hydrogen gas. [ \text{Fe} + 2 \text{CH}_3\text{COOH} \rightarrow \text{Fe(CH}_3\text{COO)}_2 + \text{H}_2 ]
Reaction of Iron(II) Carbonate with Acetic Acid: Iron(II) carbonate reacts with acetic acid to form iron(II)acetate.
Reaction of Iron(II) Nitrate with Sodium Acetate: Iron(II) nitrate hexahydrate reacts with sodium acetate trihydrate to produce this compound.
Industrial Production Methods
Industrial production of this compound often involves the reaction of scrap iron with acetic acid, resulting in a mixture of iron(II) and iron(III) acetates .
化学反応の分析
Iron(II)acetatetetrahydrate undergoes various chemical reactions:
Oxidation: Iron(II)acetate can be oxidized to iron(III)acetate in the presence of oxygen.
Reduction: It can be reduced back to iron(II) from iron(III) under reducing conditions.
Substitution: Iron(II)acetate can undergo ligand substitution reactions where the acetate ligands are replaced by other ligands.
Common reagents and conditions used in these reactions include acetic acid, sodium acetate, and oxygen-free environments to prevent oxidation . Major products formed from these reactions include iron(III)acetate and other iron coordination complexes .
科学的研究の応用
Iron(II)acetatetetrahydrate has several scientific research applications:
作用機序
The mechanism by which iron(II)acetatetetrahydrate exerts its effects involves its ability to donate iron ions (Fe²⁺) in various chemical and biological processes. These iron ions can participate in redox reactions, acting as either an electron donor or acceptor. The molecular targets and pathways involved include iron transport proteins and enzymes that require iron as a cofactor .
類似化合物との比較
Iron(II)acetatetetrahydrate can be compared with other iron(II) and iron(III) compounds:
Iron(II) Chloride Tetrahydrate (FeCl₂·4H₂O): Similar to this compound, it is highly soluble in water and used in various chemical reactions.
Iron(III) Acetate (Fe(CH₃COO)₃): This compound is formed by the oxidation of iron(II)acetate and has different reactivity and applications.
Iron(II) Sulfate Heptahydrate (FeSO₄·7H₂O): Used as an iron supplement and in water treatment, it has different solubility and stability properties compared to this compound.
This compound is unique due to its specific coordination structure and solubility properties, making it suitable for particular applications in dyeing and synthesis of other iron compounds .
特性
分子式 |
C4H14FeO8 |
|---|---|
分子量 |
245.99 g/mol |
IUPAC名 |
iron(2+);diacetate;tetrahydrate |
InChI |
InChI=1S/2C2H4O2.Fe.4H2O/c2*1-2(3)4;;;;;/h2*1H3,(H,3,4);;4*1H2/q;;+2;;;;/p-2 |
InChIキー |
WXEICPMZIKLINJ-UHFFFAOYSA-L |
正規SMILES |
CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


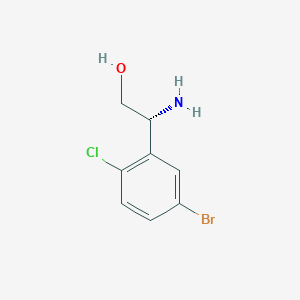
![5-[1,2,4]Triazol-1-yl-pyrrolidin-2-one](/img/structure/B13106859.png)
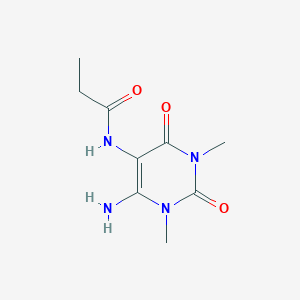

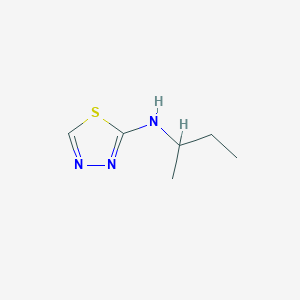
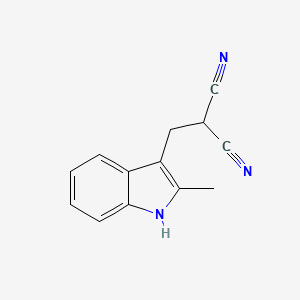
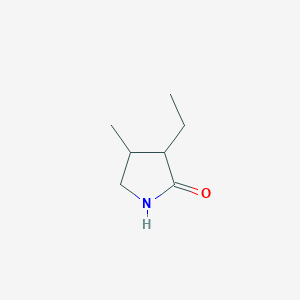

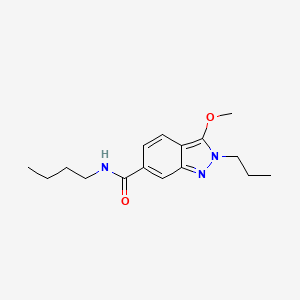
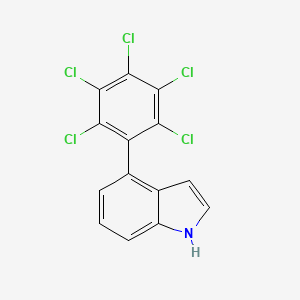
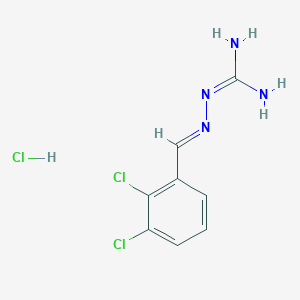
![2-Methylpyrido[3,4-b]pyrazine](/img/structure/B13106929.png)
